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Compound of Interest

Compound Name:
4-Bromo-1-chloro-2,7-

naphthyridine

CAS No.: 1588569-14-5

Cat. No.: B1447076

Get Quote

Abstract & Utility
The 2,7-naphthyridine scaffold (Copyrine) is a bioisostere of isoquinoline and quinazoline,

offering unique hydrogen-bonding vectors and solubility profiles critical for "scaffold hopping" in

drug discovery. The 4-bromo-1-chloro-2,7-naphthyridine derivative is a high-value

intermediate. The C1-chloro group allows for facile

displacements (e.g., with amines or alkoxides), while the C4-bromo handle enables palladium-
catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing for the rapid generation of
diverse libraries.

Retrosynthetic Analysis
To achieve high regioselectivity, we avoid direct halogenation of the fully aromatized parent

heterocycle, which often yields inseparable mixtures.[1] Instead, we utilize a stepwise

functionalization strategy starting from the lactam intermediate.[1]
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Core Construction: De novo synthesis of the 2,7-naphthyridine ring using a condensation

approach ensures the correct nitrogen placement.[1]

Regiocontrol (Bromination): Bromination is performed on the electron-rich lactam (1-one)

intermediate. The amide resonance directs the electrophile to the C4 position (para to the

activating nitrogen).[1]

Activation (Chlorination): The final step converts the C1-carbonyl to the reactive C1-chloride

using phosphoryl chloride (

), locking in the aromaticity.[1]
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Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Detailed Experimental Protocol
Stage 1: Scaffold Construction (2,7-Naphthyridin-1(2H)-
one)
This step forms the "B" ring via an enamine intermediate.

Reagents: 4-Methylnicotinonitrile (1.0 equiv),

-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv), Glacial Acetic Acid.

Mechanism: Condensation of DMF-DMA with the acidic methyl group, followed by

cyclization.[1]

Protocol:

Charge a reaction vessel with 4-methylnicotinonitrile (e.g., 10.0 g, 84.6 mmol) and

anhydrous DMF (50 mL).
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Add DMF-DMA (15.1 g, 127 mmol) dropwise under

.

Heat the mixture to 140°C for 12 hours. The solution will turn dark red/brown as the enamine

forms.[1]

Cool to room temperature and concentrate in vacuo to remove excess DMF-DMA and

solvent.

Redissolve the residue in Glacial Acetic Acid (100 mL).

Reflux at 118°C for 4 hours. This effects the cyclization and loss of dimethylamine.[1]

Workup: Cool to RT. Pour the mixture onto crushed ice. Neutralize carefully with solid

or

to pH 7-8.[1] The product, 2,7-naphthyridin-1(2H)-one, will precipitate as a tan/yellow solid.

Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Expected Yield: 65-75%

Stage 2: Regioselective Bromination
Critical Control Point: Temperature control is vital here.[1] Bromination at C4 is favored

electronically, but higher temperatures can lead to over-bromination.[1]

Reagents: 2,7-Naphthyridin-1(2H)-one (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv),

Acetonitrile (

) or DMF.

Protocol:

Suspend 2,7-naphthyridin-1(2H)-one (5.0 g, 34.2 mmol) in

(50 mL).
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Cool the mixture to 0°C in an ice bath.

Add NBS (6.4 g, 35.9 mmol) portion-wise over 15 minutes. Do not dump all at once.

Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

Monitoring: Check via LC-MS. Look for the disappearance of SM (M+H 147) and appearance

of Product (M+H 225/227, 1:1 ratio).

Workup: Pour the reaction mixture into cold water (200 mL). The bromo-lactam usually

precipitates.[1]

Filter the solid.[1][2] If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and concentrate.[1]

Purification: Recrystallize from Ethanol or perform a short silica plug filtration (MeOH/DCM) if

necessary.

Product:4-Bromo-2,7-naphthyridin-1(2H)-one.

Expected Yield: 80-85%

Stage 3: Deoxychlorination (Activation)
This step converts the lactam to the chloro-heterocycle.[1]

Reagents: 4-Bromo-2,7-naphthyridin-1(2H)-one (1.0 equiv), Phosphoryl Chloride (

, 10-15 equiv - acts as solvent/reagent).

Safety Note:

is highly corrosive and reacts violently with water.[1] Use a scrubber for HCl gas.[1]

Protocol:

Place 4-bromo-2,7-naphthyridin-1(2H)-one (3.0 g, 13.3 mmol) in a heavy-walled pressure

vial or round-bottom flask.
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Add

(15 mL) carefully.[1]

(Optional) Add a catalytic amount of DMF (3-5 drops) to accelerate the Vilsmeier-Haack type

activation.

Heat to 100°C for 2-3 hours. The suspension should become a clear solution.

Quenching (Critical):

Remove excess

via rotary evaporation (use a caustic trap).[1]

Dilute the residue with DCM (50 mL).[1]

Pour the DCM solution slowly into a stirred mixture of ice and sat.

. Caution: Vigorous gas evolution.[1]

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x).[1]

Combine organics, dry over

, and concentrate.

Purification: Flash Column Chromatography (Silica Gel).

Eluent: 0-5% MeOH in DCM or Hexane/EtOAc gradient.[1]

Target:4-Bromo-1-chloro-2,7-naphthyridine.

Expected Yield: 70-80%

Data Summary & Quality Control
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Parameter Specification Method

Appearance Off-white to pale yellow solid Visual

LC-MS
M+H: ~243/245/247 (Cl + Br

pattern)
ESI+

1H NMR

Loss of broad NH singlet;

Downfield shift of aromatic

protons

400 MHz DMSO-d6

Purity >95% HPLC (UV 254 nm)

Validation Check (NMR): In the final product, you should observe:

H3: Singlet (due to Br at C4 and Cl at C1).

H5, H6, H8: Characteristic splitting pattern of the pyridine ring (ABX or coupled system

depending on substitution).[1]

Key Indicator: The proton at C3 (between N2 and C4-Br) will be a sharp singlet around 8.5-

9.0 ppm.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield in Step 1 Incomplete condensation
Ensure anhydrous DMF is

used; increase temp to 140°C.

Poly-bromination (Step 2) Temp too high or excess NBS
Keep reaction at 0°C initially;

verify stoichiometry.

Hydrolysis back to lactam
Incomplete quenching of

POCl3

Ensure aqueous workup is

basic (pH 8); avoid prolonged

exposure to acidic water.[1]

Inseparable impurities Regioisomers

Use column chromatography

with a shallow gradient (e.g.,

10% to 30% EtOAc in

Hexanes).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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